(1-Allyl-pyrrolidin-2-yl)-methanol
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Overview
Description
(1-Allyl-pyrrolidin-2-yl)-methanol is a chemical compound with the molecular formula C8H15NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an allyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Allyl-pyrrolidin-2-yl)-methanol typically involves the reaction of pyrrolidine with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-Allyl-pyrrolidin-2-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
(1-Allyl-pyrrolidin-2-yl)-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of (1-Allyl-pyrrolidin-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-Allyl-pyrrolidin-2-yl)methanamine
- 1-Allyl-2-aminomethylpyrrolidine
- 2-Pyrrolidinemethanamine, 1-(2-propen-1-yl)-
Uniqueness
(1-Allyl-pyrrolidin-2-yl)-methanol is unique due to its specific structural features, including the presence of both an allyl group and a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(1-prop-2-enylpyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C8H15NO/c1-2-5-9-6-3-4-8(9)7-10/h2,8,10H,1,3-7H2 |
InChI Key |
KNHVARJOHSBMHG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCCC1CO |
Origin of Product |
United States |
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